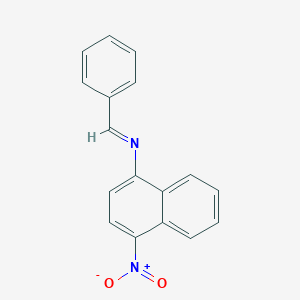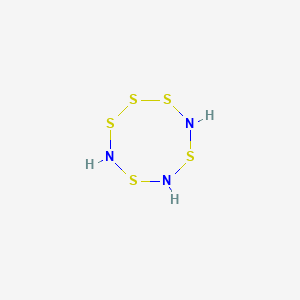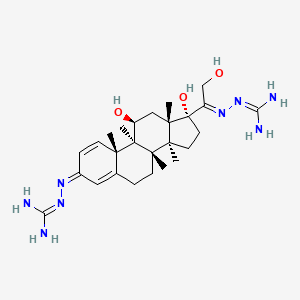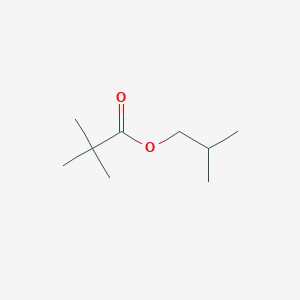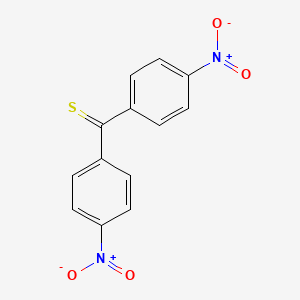![molecular formula C13H10N+ B14749153 Pyrido[2,1-a]isoquinolin-5-ium CAS No. 231-02-7](/img/structure/B14749153.png)
Pyrido[2,1-a]isoquinolin-5-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,1-a]isoquinolin-5-ium is a heterocyclic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,1-a]isoquinolin-5-ium typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, is a well-known method for synthesizing isoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound and its derivatives often employs catalytic processes to enhance yield and selectivity. Metal-catalyzed reactions, such as those involving palladium or copper catalysts, are frequently used. Additionally, environmentally friendly methods, such as catalyst-free processes in water, have been developed to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrido[2,1-a]isoquinolin-5-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrido[2,1-a]isoquinolin-5-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an anticancer agent, particularly against neuroblastoma.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of pyrido[2,1-a]isoquinolin-5-ium involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like PARP-1 and tubulin polymerization, which are crucial for cell division and DNA repair . This inhibition leads to the disruption of cellular processes, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: A simpler structure with similar biological activities.
Pyrido[2,3-b]indole: Another heterocyclic compound with anticancer properties.
Benzimidazo[2,1-a]isoquinoline: Known for its antitumor activity.
Uniqueness: Pyrido[2,1-a]isoquinolin-5-ium stands out due to its unique structural features that allow for diverse functionalization and its potent biological activities. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
231-02-7 |
|---|---|
Molekularformel |
C13H10N+ |
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
benzo[a]quinolizin-5-ium |
InChI |
InChI=1S/C13H10N/c1-2-6-12-11(5-1)8-10-14-9-4-3-7-13(12)14/h1-10H/q+1 |
InChI-Schlüssel |
XYIUTVDOILVALE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C[N+]3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
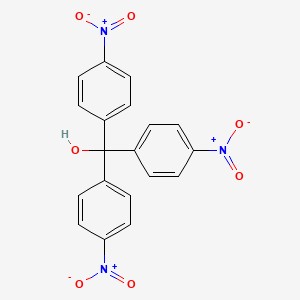
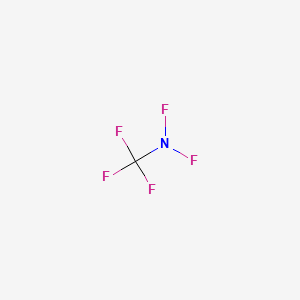
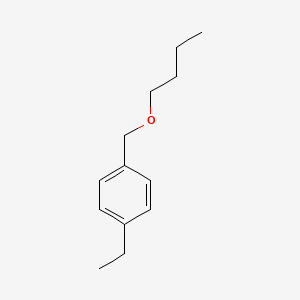
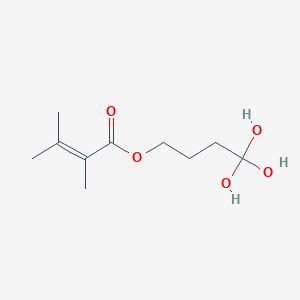
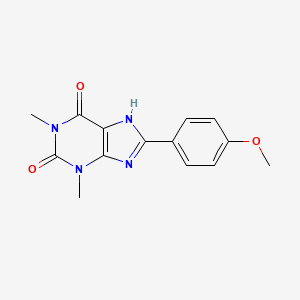

![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
